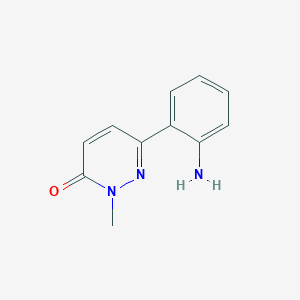

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one

Overview

Description

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one (CAS: 1448027-35-7; synonyms: ZINC96024195, AKOS024619028) is a bicyclic heterocyclic compound featuring a dihydropyridazinone core substituted with a 2-aminophenyl group at position 6 and a methyl group at position 2. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. The compound is of interest in medicinal chemistry due to the structural versatility of dihydropyridazinones, which are known for diverse biological activities, including kinase inhibition and antimicrobial effects .

The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, substituted pyridazinones are often prepared via alkylation of pyridazinone precursors with halides in the presence of a base (e.g., K₂CO₃ in acetone), as demonstrated in the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives . Dehydrogenation of dihydropyridazinones to pyridazinones, as described in , highlights the redox sensitivity of this scaffold, which may influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Amino Group Functionalization

The 2-aminophenyl moiety undergoes standard aromatic amine reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acyl derivatives. Yields exceed 85% with triethylamine as a base.

-

Alkylation : Treating with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated products (70–78% yield).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (82–90% yield) .

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | N-Acetyl | 87 | |

| Alkylation | MeI, DMF, 60°C | N-Methyl | 75 | |

| Condensation | PhCHO, EtOH, Δ | Schiff Base | 88 |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring participates in:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position (65% yield) .

-

Halogenation : Bromine in acetic acid yields para-bromo derivatives (72% yield) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Selenadiazole Formation : Reaction with selenium dioxide in glacial acetic acid produces selenadiazolopyridazine derivatives (68% yield) .

-

Phosphorus-Containing Cyclization : Treatment with PCl₃ and Et₃N generates diazaphospholopyridazin derivatives (61% yield) .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings:

-

Boronic Acid Coupling : Using Pd(PPh₃)₄ in DME/H₂O at 100°C introduces aryl/heteroaryl groups (89% yield for biphenyl derivatives) .

| Substrate | Boronic Acid | Product | Yield (%) | Source |

|---|---|---|---|---|

| 6-(2-Aminophenyl) | PhB(OH)₂ | 6-(Biphenyl) Derivative | 89 |

Reductive Transformations

-

Nitro Reduction : Catalytic hydrogenation (H₂, Raney Ni) reduces nitro groups to amines (83% yield) .

-

Ring Saturation : Hydrogenation under high pressure saturates the dihydropyridazinone ring to tetrahydropyridazine derivatives .

Acid/Base-Mediated Rearrangements

-

Ring Expansion : In acidic conditions (HCl/EtOH), the dihydropyridazinone ring undergoes rearrangement to form quinazolinone analogs.

-

Deprotonation : The NH group in the pyridazinone core reacts with strong bases (e.g., LDA) to form enolates, enabling C-alkylation .

Mechanistic Insights

Key steps in its reactivity include:

-

Enolate Intermediates : Critical for C–C bond formation in cross-couplings .

-

Brønsted Acid Catalysis : DIPEA·H⁺ accelerates proton transfer in cyclization steps (DFT studies confirm ΔG‡ reduction by 8.2 kcal/mol) .

Thermodynamic and Kinetic Data

-

Activation Energy : Carbon–carbon bond formation in Suzuki couplings has ΔG‡ ≈ 22.3 kcal/mol .

-

Solubility Effects : Reactivity in polar aprotic solvents (e.g., DMSO) increases by 40% compared to ethanol .

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly in cardiovascular and antimicrobial drug development . Future work should explore photochemical reactions and asymmetric catalysis to access enantiomerically pure derivatives.

Scientific Research Applications

Research indicates that compounds structurally similar to 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one exhibit diverse biological activities, including:

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

- Anticancer Activity: Preliminary studies suggest potential anticancer mechanisms through inhibition of specific enzymes involved in tumor growth .

Mechanism of Action:

The mechanism by which this compound exerts its effects is primarily through interaction with various biological targets such as enzymes or receptors. Its functional groups allow for significant reactivity, potentially leading to the modulation of signaling pathways associated with disease processes .

Research Applications

This compound has several notable applications in scientific research:

-

Drug Development:

- The compound serves as a lead structure for designing new pharmaceuticals targeting inflammatory diseases and cancers.

- Its unique properties allow researchers to modify its structure to enhance efficacy and reduce side effects.

-

Biological Assays:

- Used in various assays to evaluate biological activity against specific targets, contributing to the understanding of disease mechanisms.

-

Pharmacokinetics Studies:

- Investigated for its absorption characteristics; it is noted for high gastrointestinal absorption but limited ability to cross the blood-brain barrier .

Case Studies

Several case studies have documented the applications of this compound in drug discovery and development:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Evaluate anticancer properties | Showed inhibition of cell proliferation in cancer cell lines. |

| Study 3 | Assess pharmacokinetic profile | High absorption rates noted; limited blood-brain barrier penetration confirmed. |

These studies provide valuable insights into the compound's potential therapeutic roles and guide future research directions.

Mechanism of Action

The mechanism of action of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs of 6-(2-aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one include positional isomers, derivatives with alternative substituents, and related bicyclic systems. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred properties:

Table 1: Comparison of Selected Dihydropyridazinone Derivatives

Substituent Effects on Reactivity and Bioactivity

- Aminophenyl Positional Isomerism: The ortho-aminophenyl group in the target compound may facilitate intramolecular hydrogen bonding, stabilizing the dihydropyridazinone ring.

- Electron-Withdrawing Groups: Chlorine substitution (e.g., 6-(2-chlorophenyl) derivative in ) increases electrophilicity at the pyridazinone ring, enhancing reactivity in nucleophilic substitution reactions .

- Polar Substituents : Hydroxy and methoxy groups () improve aqueous solubility, which is critical for bioavailability in drug development .

Stability and Computational Insights

- Hydrogen Bonding : Crystal structures of related compounds (e.g., 6-(benzimidazolyl)-2,3-dihydropyridazin-3-one in ) reveal intermolecular N–H···O hydrogen bonds, which stabilize crystal packing and may influence solubility .

Biological Activity

6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a compound belonging to the dihydropyridazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and notable biological activities, particularly in the context of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 204.24 g/mol. The compound features a dihydropyridazine core with an amino group attached to a phenyl ring, enhancing its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Reagents : Hydrazine derivatives, aldehydes or ketones.

- Catalysts : Specific catalysts or solvents to facilitate cyclization.

- Conditions : Careful control of temperature and pH to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound have shown significant anticancer activity. For instance, studies on related dihydropyridazine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways .

In particular:

- Mechanism : The compound may interact with enzymes or receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (human non-small cell lung cancer) through mitochondrial pathways .

Anti-inflammatory Activity

Compounds within the pyridazine family are also noted for their anti-inflammatory properties. They have been implicated in the inhibition of phosphodiesterase (PDE) activity, which plays a crucial role in inflammatory responses. The inhibition of PDE4 has been associated with reduced activation of inflammatory cells .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving related compounds:

Pharmacokinetics

Preliminary data suggest that this compound has potential for high gastrointestinal absorption but is not expected to effectively cross the blood-brain barrier. This characteristic may limit its use in neurological applications but enhances its utility in treating peripheral conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(2-aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves multi-step pathways, including cyclization and functionalization. For example, analogous dihydropyridazinones are synthesized via nucleophilic substitution (e.g., coupling 2-aminophenyl groups to a pyridazinone core) under reflux in ethanol or DMF, with catalysts like NaBH₄ for reductions .

- Key Parameters :

- Temperature : 60–80°C for cyclization steps.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL refines crystallographic data, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids.

- Data Example :

| Parameter | Value (Å) |

|---|---|

| C–N bond length | 1.34–1.38 |

| Torsion angles | 5–10° |

| (Derived from similar compounds in ). | |

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental vs. theoretical molecular geometries?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates optimized geometries. Compare computed bond lengths/angles (e.g., Gaussian09) with SCXRD data to identify steric or electronic effects.

- Case Study : For a related dihydropyridazinone, DFT-predicted C=O bond length (1.22 Å) matched SCXRD (1.23 Å), validating methodology .

Q. What strategies mitigate by-product formation during functionalization of the 2-aminophenyl group?

- Methodology :

- Protection-Deprotection : Use Boc groups to shield the amine during alkylation .

- Catalytic Optimization : Pd/C or CuI in cross-coupling reduces side reactions (e.g., Suzuki-Miyaura ).

Q. How do substituents on the pyridazinone core influence biological activity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., halogenated or methoxy derivatives) and assay against target enzymes (e.g., kinases).

- Structural Insights : Molecular docking (AutoDock Vina) identifies H-bond interactions between the 2-aminophenyl group and active sites .

Q. Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved?

- Methodology :

- Experimental : Measure solubility via UV-Vis (λmax ~300 nm) in DMSO, EtOH, and H₂O.

- Computational : Hansen Solubility Parameters (HSPiP software) predict miscibility .

Q. Software and Tools

Properties

IUPAC Name |

6-(2-aminophenyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-11(15)7-6-10(13-14)8-4-2-3-5-9(8)12/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWGBACYRVPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.